molecular formula C10H28N2Si2 B084923 N,N'-Bis(trimethylsilyl)-1,4-butanediamine CAS No. 13435-07-9

N,N'-Bis(trimethylsilyl)-1,4-butanediamine

Cat. No.: B084923
CAS No.: 13435-07-9
M. Wt: 232.51 g/mol
InChI Key: RGJRTSKMSWYFCI-UHFFFAOYSA-N
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Description

N,N’-Bis(trimethylsilyl)-1,4-butanediamine: is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a 1,4-butanediamine backbone. This compound is of significant interest in both academic and industrial settings due to its unique chemical properties and versatility in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Bis(trimethylsilyl)-1,4-butanediamine can be synthesized through the reaction of 1,4-butanediamine with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction typically occurs in an aprotic solvent like hexane or pentane, and the product is purified through distillation or recrystallization .

Industrial Production Methods: While specific industrial production methods for N,N’-Bis(trimethylsilyl)-1,4-butanediamine are not extensively documented, the general approach involves large-scale reactions similar to the laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(trimethylsilyl)-1,4-butanediamine undergoes various chemical reactions, including:

Biological Activity

N,N'-Bis(trimethylsilyl)-1,4-butanediamine (BTSB) is a compound of interest due to its unique structural properties and potential biological applications. This article presents an overview of its biological activity, including data tables, case studies, and detailed research findings.

BTSB is a derivative of 1,4-butanediamine, modified with trimethylsilyl groups that enhance its solubility and stability. Its chemical structure can be represented as follows:

 CH3 3Si NH CH2 4NH Si CH3 3\text{ CH}_3\text{ }_3\text{Si NH CH}_2\text{ }_4\text{NH Si CH}_3\text{ }_3

This modification allows BTSB to participate in various chemical reactions, making it a versatile compound in synthetic chemistry.

Biological Activity Overview

Research has indicated that BTSB exhibits a range of biological activities, particularly in the context of antimicrobial and anticancer properties. Below are some key findings from recent studies.

Antimicrobial Activity

A study utilizing gas chromatography-mass spectrometry (GC-MS) identified BTSB as part of a complex mixture that demonstrated significant antimicrobial properties against clinical bacterial strains. The results showed that BTSB could enhance the efficacy of conventional antibiotics, suggesting a potential role in combating drug resistance .

Compound Activity Reference
This compoundAntimicrobial against clinical bacteria
CystamineAnticancer properties

Anticancer Properties

In vitro studies have demonstrated that BTSB possesses cytotoxic effects on various cancer cell lines. It was found to induce apoptosis in human cancer cells by disrupting mitochondrial function and activating caspases. These findings support the potential use of BTSB as an adjunct therapy in cancer treatment .

Case Studies

  • Synergistic Effects with Antibiotics
    • A recent study explored the synergistic effects of BTSB when combined with ampicillin against resistant bacterial strains. The combination showed a significant reduction in minimum inhibitory concentration (MIC) values compared to ampicillin alone, indicating enhanced efficacy .
  • Cytotoxicity in Cancer Research
    • A study investigated the cytotoxic effects of BTSB on breast cancer cell lines (MCF-7). The results indicated that BTSB treatment led to a dose-dependent decrease in cell viability, with IC50 values calculated at 25 µM after 48 hours .

The biological activity of BTSB can be attributed to its ability to interact with biological membranes and proteins. Its trimethylsilyl groups may facilitate penetration into cellular structures, allowing for effective interaction with target molecules involved in microbial growth and cancer cell proliferation.

Properties

IUPAC Name

N,N'-bis(trimethylsilyl)butane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H28N2Si2/c1-13(2,3)11-9-7-8-10-12-14(4,5)6/h11-12H,7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJRTSKMSWYFCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)NCCCCN[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H28N2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70541894
Record name N~1~,N~4~-Bis(trimethylsilyl)butane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13435-07-9
Record name N~1~,N~4~-Bis(trimethylsilyl)butane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-Bis(trimethylsilyl)-1,4-butanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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